

# Comparative Efficacy of Capreomycin Sulfate in Clinical Isolates of *M. tuberculosis*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Capreomycin Sulfate*

Cat. No.: B1662203

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

**Capreomycin Sulfate**, a cyclic polypeptide antibiotic, has long been a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive comparison of Capreomycin's efficacy against clinical isolates of *Mycobacterium tuberculosis*, juxtaposed with key alternatives such as Amikacin and Kanamycin. The following sections detail in vitro susceptibility data, clinical outcome comparisons, and the methodologies behind these findings.

## In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of Capreomycin and its alternatives is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with  $\text{MIC}_{50}$  and  $\text{MIC}_{90}$  representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

A study of 57 clinical *M. tuberculosis* strains revealed that Amikacin generally exhibits greater in vitro activity than Kanamycin and Capreomycin.<sup>[1][2][3][4]</sup> The median MICs were 2 mg/L for Amikacin, 4 mg/L for Kanamycin, and 8 mg/L for Capreomycin.<sup>[1][2][4]</sup> Another study involving 1452 *M. tuberculosis* isolates found that over 90% of isolates had a MIC of  $\leq 2.5\mu\text{g}/\text{mL}$  for Capreomycin.<sup>[5]</sup>

| Drug        | Median MIC (mg/L)[1][2][4] | MIC Range Observed in a Study of 53 rrs A1401G Mutant Isolates (µg/mL)[6] |
|-------------|----------------------------|---------------------------------------------------------------------------|
| Amikacin    | 2                          | Not specified in this study                                               |
| Kanamycin   | 4                          | Not specified in this study                                               |
| Capreomycin | 8                          | 8 to 40                                                                   |

Table 1: Comparative Median MICs of Second-Line Injectable Drugs against *M. tuberculosis*

| Drug        | MIC <sub>50</sub> (µg/mL)[5] | MIC <sub>90</sub> (µg/mL)[5] |
|-------------|------------------------------|------------------------------|
| Capreomycin | Not specified                | ≤2.5                         |

Table 2: MIC<sub>50</sub> and MIC<sub>90</sub> of Capreomycin from a Study of 1452 *M. tuberculosis* Isolates

It is important to note that discordance is often observed between genotypic markers of resistance, such as the rrs A1401G mutation, and phenotypic susceptibility to Capreomycin.[6] In a study of 53 clinical isolates with this mutation, Capreomycin MICs ranged from 8 µg/ml to 40 µg/ml, suggesting that other genetic factors may influence resistance levels.[6]

## Clinical Efficacy and Treatment Outcomes

While in vitro data is informative, clinical outcome data is paramount in evaluating the true efficacy of an anti-tuberculosis agent. A large individual patient data meta-analysis of 12,030 patients from 25 countries provided critical insights into the comparative effectiveness of injectable second-line drugs for MDR-TB.[7]

The analysis revealed that patients treated with Amikacin and Streptomycin had better treatment outcomes compared to those treated with Kanamycin or Capreomycin.[7] Specifically, when compared with Capreomycin, Amikacin was associated with 9 more cures per 100 patients and 5 fewer deaths per 100 patients.[7] Kanamycin and Capreomycin did not show a significant improvement in outcomes compared to regimens with no injectable drug.[7]

| Comparison                   | Outcome per 100 Patients Treated  |
|------------------------------|-----------------------------------|
| Amikacin vs. Capreomycin     | 9 more cures, 5 fewer deaths[7]   |
| Streptomycin vs. Capreomycin | 10 more cures, 10 fewer deaths[7] |
| Amikacin vs. Kanamycin       | 6 more cures[7]                   |

Table 3: Comparative Clinical Outcomes of Second-Line Injectable Drugs in MDR-TB Treatment

## Experimental Protocols

Standardized and validated methodologies are crucial for the accurate determination of drug susceptibility in *M. tuberculosis*. The two most common methods are the agar proportion method and broth microdilution.

### Agar Proportion Method

The agar proportion method is considered the gold standard for phenotypic drug susceptibility testing of *M. tuberculosis*.[8][9]

**Principle:** This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-tuberculosis drug. An isolate is defined as resistant if the number of colonies that grow on a drug-containing medium is  $\geq 1\%$  of the number of colonies that grow on a drug-free control medium.[8][9]

**Methodology:**

- **Inoculum Preparation:** A standardized suspension of *M. tuberculosis* is prepared from a pure culture, typically adjusted to a McFarland standard of 0.5 to 1.[10]
- **Plating:** The inoculum is serially diluted and plated onto quadrants of 7H10 or 7H11 agar plates. One quadrant serves as a drug-free growth control, while the other quadrants contain the critical concentration of the test drugs.[8]
- **Incubation:** Plates are incubated at 37°C for approximately 3 weeks.[8][11][12]

- Reading and Interpretation: After incubation, colony forming units (CFUs) are counted on both the drug-containing and drug-free quadrants. Resistance is determined by calculating the percentage of growth on the drug-containing medium relative to the control.[8][9]

## Broth Microdilution Method

The broth microdilution method is a quantitative method that determines the minimum inhibitory concentration (MIC) of a drug. It is increasingly used due to its potential for automation and faster turnaround times compared to the agar proportion method.[9][13][14]

**Principle:** This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

**Methodology:**

- **Plate Preparation:** 96-well microtiter plates are pre-filled with serial dilutions of the antimicrobial agents in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[15]
- **Inoculum Preparation:** A standardized inoculum of *M. tuberculosis* is prepared and diluted to a final concentration of approximately  $10^5$  CFU/ml in the wells.[15]
- **Incubation:** The plates are sealed and incubated at 37°C. The incubation period is typically shorter than the agar proportion method, often around 10-14 days.[9]
- **Reading and Interpretation:** The MIC is determined as the lowest drug concentration that inhibits visible growth. This can be assessed visually or with an automated reader.[15][16]

## Mechanism of Action and Resistance

Understanding the molecular basis of a drug's action and the mechanisms by which resistance emerges is fundamental for its effective use and for the development of new therapeutics.

## Mechanism of Action of Capreomycin

Capreomycin is a cyclic peptide antibiotic that inhibits protein synthesis in *M. tuberculosis*.[17][18] It binds to the 70S ribosome at the interface of the small (30S) and large (50S) subunits.

[18] This binding interferes with the translocation step of protein synthesis, leading to a bacteriostatic or bactericidal effect.[17][19]

## Capreomycin Mechanism of Action



## Capreomycin Resistance Mechanisms

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Susceptibility of *Mycobacterium tuberculosis* to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. dovepress.com [dovepress.com]
- 6. Disparities in capreomycin resistance levels associated with the rrs A1401G mutation in clinical isolates of *Mycobacterium tuberculosis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 9. Antimicrobial susceptibility testing of *Mycobacterium tuberculosis* complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aphi.org [aphi.org]
- 11. Evaluation of a modified direct agar proportion method for testing susceptibility of *Mycobacterium tuberculosis* from MGIT samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimized broth microdilution plate methodology for drug susceptibility testing of *Mycobacterium tuberculosis* complex [who.int]
- 14. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of *Mycobacterium tuberculosis* complex [who.int]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Mutation of tlyA Confers Capreomycin Resistance in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Resistance Mechanisms in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Capreomycin Sulfate in Clinical Isolates of *M. tuberculosis*]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1662203#validating-capreomycin-sulfate-efficacy-in-clinical-isolates-of-m-tuberculosis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)